molecular formula C16H16O3 B018655 Benzyl 3-(4-hydroxyphenyl)propanoate CAS No. 31770-76-0

Benzyl 3-(4-hydroxyphenyl)propanoate

Cat. No. B018655
Key on ui cas rn: 31770-76-0
M. Wt: 256.3 g/mol
InChI Key: QOXWTUFCSBOGAB-UHFFFAOYSA-N
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Patent
US09115079B2

Procedure details

Benzyl bromide (5.7 g, 33.09 mmol) was added to a suspension of 3-(4-hydroxyphenyl)propanoic acid (5.0 g, 30.08 mmol) and anhydrous potassium carbonate (8.31 g, 60.17 mmol) in anhydrous DMF (60 ml), and the mixture was stirred for 15 hr. The reaction mixture was diluted with water and was extracted with ethyl acetate, and the organic layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The filtrate was concentrated under reduced pressure, and the residue was chromatographed on silica gel column (hexane:ethyl acetate=8:2) to give the title compound as an oil (6.8 g, yield 88%).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[OH:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][C:18]([O:20][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:19])=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
8.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel column (hexane:ethyl acetate=8:2)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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